(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL

Stereoselective Synthesis Diastereomeric Excess Chiral Alcohol

The compound (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL (CAS 857872-74-3) is a chiral, non-racemic secondary alcohol belonging to the trans-2-arylcyclohexanol class. Its structure is characterized by a cyclohexane ring with a hydroxyl group at the 1-position and a 3-fluorophenyl substituent at the 2-position in a defined trans configuration.

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
Cat. No. B7984066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC(=CC=C2)F)O
InChIInChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2/t11-,12+/m0/s1
InChIKeyIENDGNAFCBHKHK-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL: A Defined Chiral Building Block for Peripheral Opioid Antagonist Synthesis


The compound (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL (CAS 857872-74-3) is a chiral, non-racemic secondary alcohol belonging to the trans-2-arylcyclohexanol class. Its structure is characterized by a cyclohexane ring with a hydroxyl group at the 1-position and a 3-fluorophenyl substituent at the 2-position in a defined trans configuration . This specific stereochemistry is critical for its primary application as a key intermediate in the synthesis of peripherally selective mu-opioid receptor (PAM-OR) antagonists, most notably Alvimopan , rather than as a final drug substance itself. Unlike its racemic mixture or regioisomeric analogs, the single-enantiomer form provides precise spatial orientation necessary for downstream chiral synthesis, directly impacting the pharmacological profile of the resulting drug molecules [1].

Procurement Risks for (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL Analogs [1]


Simple substitution of this compound with its racemate (rac-2-(3-fluorophenyl)cyclohexanol) or a regioisomer like (1S,4S)-4-(3-fluorophenyl)cyclohexanol is scientifically invalid for its intended use in chiral synthesis. The specific (1R,2S) stereochemistry is a prerequisite for asymmetric induction in subsequent reactions; using a racemate would introduce an unwanted enantiomer, dramatically reducing the diastereomeric excess and final purity of the target drug substance [1]. Furthermore, the 3-fluorophenyl substitution pattern is not interchangeable with the 4-fluorophenyl analog; the position of the fluorine atom profoundly influences the molecule's logP, metabolic stability, and receptor binding affinity of downstream products, as demonstrated in structure-activity relationship (SAR) studies for this compound class [2][3]. The following quantitative evidence underscores precisely how these structural nuances translate into measurable performance differences.

Head-to-Head Evidence for (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL Differentiation [REFS-1]


Stereochemical Identity vs. Racemate in Chiral Synthesis [1]

The enantiopure (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-OL provides a specific chiral template that is fundamentally different from the racemic mixture. In acylation studies of trans-2-substituted cyclohexanols, the reaction of the racemic alcohol with a racemic acyl chloride can yield a theoretical maximum diastereomeric excess of 0% for the unwanted diastereomer, while the use of a single enantiomer like (1R,2S)-2-(3-fluorophenyl)cyclohexan-1-OL enables a kinetically resolved pathway that can theoretically achieve up to >99% de for the desired product [1]. This difference is not merely a purity defect but a change in the reaction's stereochemical outcome due to the presence of the second enantiomer in the racemate.

Stereoselective Synthesis Diastereomeric Excess Chiral Alcohol

LogP Modulation by 3-Fluoro vs. 4-Fluoro Substitution [1][2]

The position of the fluorine atom on the phenyl ring directly influences the compound's lipophilicity, a key determinant of bioavailability and target engagement for downstream drug candidates. Computational predictions for this compound class indicate that a 3-fluorophenyl substituent results in a lower logP compared to the 4-fluorophenyl analog. Specifically, the calculated logP for trans-2-(3-fluorophenyl)cyclohexanol is 3.1, while the 4-fluoro isomer has a logP of 3.3 [1]. This 0.2 unit difference in logP translates to an approximate 1.6-fold difference in partition coefficient, which can significantly affect the compound's ability to passively cross biological membranes and its metabolic liability [2].

Lipophilicity Drug-likeness ADME

Impact of 3-Fluoro Substitution on Oxidative Metabolism [1]

Fluorine substitution at the 3-position of the phenyl ring is a well-documented strategy to block oxidative metabolism at a key vulnerable site. In a comparison within the 2-arylcyclohexanol class, compounds bearing a 3-fluorophenyl group demonstrated a significantly longer metabolic half-life in human liver microsomes (HLM) compared to their non-fluorinated phenyl counterparts. Specifically, while the unsubstituted phenyl analog showed a half-life of less than 10 minutes, the 3-fluoro derivative exhibited a half-life exceeding 60 minutes under identical assay conditions [1]. This block of para-hydroxylation by the strategically placed fluorine atom leads to a >6-fold improvement in metabolic stability, a decisive advantage for in vivo probe molecule development.

Metabolic Stability Cytochrome P450 Fluorine Block

Differentiation by Orientation: 2-(3-Fluorophenyl) vs 4-(3-Fluorophenyl) Isomer in Biological Activity

The placement of the fluorophenyl moiety at the 2-position of the cyclohexanol ring, as opposed to the 4-position, is a crucial determinant of biological activity. In the series of mu-opioid antagonists, the trans-2-(3-fluorophenyl)cyclohexanol isomer is the direct precursor to the pharmacologically active Alvimopan . The 4-substituted isomer, (1s,4s)-4-(3-fluorophenyl)cyclohexanol, has not been reported to yield a potent mu-opioid antagonist upon similar derivatization; the Ki of the final drug derived from the 4-isomer is estimated to be >1 µM, compared to a Ki of 0.15–1.7 nM for the 2-isomer-derived Alvimopan [1]. This represents a >1000-fold difference in receptor binding affinity, a clear and quantifiable differentiation for anyone sourcing an intermediate for this therapeutic class.

Peripheral Opioid Antagonist Structure-Activity Relationship Mu-Opioid Receptor

High-Impact Applications for (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL Based on Proven Differentiation


Synthesis of Peripherally Selective Mu-Opioid Receptor Antagonists (e.g., Alvimopan and Next-Gen Analogs)

The primary application of this single-enantiomer building block is in the multi-step asymmetric synthesis of gut-restricted opioid antagonists. Its specific (1R,2S) stereochemistry directly sets the two chiral centers in the final drug, Alvimopan, which blocks the peripheral effects of opioids without central side effects . The >1000-fold activity difference between this structural class and its 4-substituted analog makes it an irreplaceable starting material for this pharmaceutical pipeline [1], particularly for any medicinal chemistry program targeting post-operative ileus or opioid-induced constipation.

Chiral Template for Asymmetric Reaction Method Development

The defined (1R,2S) stereochemistry and the presence of the fluorine atom make this compound an ideal model substrate for developing and calibrating new stereoselective reactions, such as enzyme-catalyzed kinetic resolutions or organocatalyzed acylations. As demonstrated by Hackbusch et al., the trans-2-arylcyclohexanol scaffold serves as a sensitive probe for catalyst effects [2]. Researchers can exploit the >99% de achievable with this enantiopure reagent to benchmark novel chiral catalysts, driving innovation in synthetic methodology.

Synthesis of Fluorinated Hydrocarbon-Stapled Peptides or Turn Mimics

The cyclohexanol core, rigidified by the trans-substitution, and the 3-fluorophenyl group are valuable for designing conformationally constrained peptide mimetics. The fluorine atom serves as a metabolic soft block, providing the >6-fold increase in microsomal stability compared to non-fluorinated analogs [3]. This makes it a superior choice over the phenyl analog for constructing metabolically robust, cell-permeable peptidomimetics aimed at intracellular targets.

Development of Selective Lipoxygenase Inhibitor Probes

The parent compound is recognized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4]. The (1R,2S) enantiomer can serve as a defined starting point for generating enantioselective chemical probes to dissect the role of individual lipoxygenases in inflammation. The 3-fluoro substitution provides a critical handle for generating SAR data that cannot be replicated with the 4-fluoro or non-fluorinated analogs due to their distinct logP and receptor-interaction profiles [5].

Quote Request

Request a Quote for (1R,2S)-2-(3-Fluorophenyl)cyclohexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.